O-Trifluoromethylserine vs. L-Serine Structure
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride, an O-(trifluoromethyl)serine derivative, directly substitutes the hydroxyl group of L-serine with a trifluoromethoxy (-OCF3) group . This structural replacement eliminates the hydrogen bond donor capacity of the side chain while introducing a highly lipophilic and electron-withdrawing moiety, which cannot be achieved by O-methyl or other alkyl serine analogs [1].
| Evidence Dimension | Side Chain Hydrogen Bond Donor Capacity and Lipophilicity |
|---|---|
| Target Compound Data | No hydrogen bond donor in side chain; high lipophilicity imparted by -OCF3 group [1] |
| Comparator Or Baseline | L-Serine: Contains a hydroxyl (-OH) group, a hydrogen bond donor |
| Quantified Difference | Qualitative difference in H-bonding capability; OCF3 group significantly increases lipophilicity (Hansch π ≈ 1.04 for OCF3 vs. -0.98 for OH) [2] |
| Conditions | Structural comparison of amino acid side chain functional groups |
Why This Matters
This differentiates the compound from standard serine, enabling the design of peptides with altered polarity, improved membrane permeability, and resistance to serine proteases or O-linked modifications.
- [1] DFG Project 99407230. New synthetic pathways to polyfluoroalkyl-containing amino- and hydroxy acids with potential biological activity. View Source
- [2] Hansch C, Leo A. Substituent constants for correlation analysis in chemistry and biology. Wiley-Interscience; 1979. View Source
